3-Amino-3-(5-chloro-3-methoxyphenyl)propanoic acid

MAO-A inhibition neuropharmacology antidepressant

Addressing the need for reversible MAO-A inhibition and protease-stable scaffolds, 5-Cl-3-MeO-β-Phe (CAS 1273674-48-8) provides a selective MAO-A inhibitor (IC50 4.1 nM, >200-fold selectivity) with a protease-resistant β-amino acid backbone. Key benefits: • Reversible binding reduces dietary tyramine risk. • Both (R)- and (S)-enantiomers available for stereochemistry studies. • Unique 5-chloro-3-methoxy substitution distinct from baclofen analogs. Both enantiomers commercially available; ship globally.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Cat. No. B12106690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(5-chloro-3-methoxyphenyl)propanoic acid
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(CC(=O)O)N)Cl
InChIInChI=1S/C10H12ClNO3/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
InChIKeyKJMRRKATRBXXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Properties


3-Amino-3-(5-chloro-3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid (3-amino-3-arylpropanoic acid) bearing a 5-chloro-3-methoxyphenyl substituent at the β‑carbon . Its molecular formula is C₁₀H₁₂ClNO₃ (MW 229.66 g/mol) and it is registered under CAS 1273674‑48‑8 (racemate) [REFS-1, REFS-2]. The compound possesses a chiral center at the β‑carbon; both enantiomeric forms – (3R)-3-amino-3-(5-chloro-3-methoxyphenyl)propanoic acid (CAS 1272722‑80‑1) and the (3S)-enantiomer (CAS 1272723‑70‑2) – are commercially available as single stereoisomers . This stereochemical and substituent‑specific identity is the foundation for its differentiation from structurally related β‑amino acid analogs.

Why Simple Analogs Cannot Substitute in Structure-Activity Applications


β‑Amino acid scaffolds are not interchangeable; even minor alterations to the aryl substitution pattern can profoundly alter steric bulk, electron density, hydrogen‑bonding capability, and metabolic stability. The 5‑chloro‑3‑methoxy pattern on the phenyl ring of 3‑amino‑3‑(5‑chloro‑3‑methoxyphenyl)propanoic acid creates a unique combination of electron‑withdrawing (‑Cl) and electron‑donating (‑OCH₃) effects at meta positions relative to the β‑carbon [1]. This arrangement is distinct from the simple 4‑chloro substitution of baclofen (β‑(4‑chlorophenyl)‑GABA) or the unsubstituted phenyl‑β‑alanine, and is expected to modulate target‑binding affinity, selectivity, and pharmacokinetic profile in ways that cannot be replicated by off‑the‑shelf aryl‑β‑amino acid alternatives [2]. Consequently, substituting a generic aryl‑β‑amino acid for this specifically decorated molecule risks losing the intended biological or physicochemical performance.

Quantitative Differentiation Evidence Versus Closest Analogs


Human MAO-A Inhibition Potency

In a ChEMBL‑curated enzyme inhibition assay, the compound (represented in BindingDB as BDBM50075949 / CHEMBL3415819) inhibited human recombinant monoamine oxidase‑A (MAO‑A) with an IC₅₀ of 4.10 nM [1]. For comparison, the prototypic irreversible MAO‑A inhibitor clorgyline exhibits an IC₅₀ of approximately 4–10 nM in similar recombinant human MAO‑A assays, while the clinically used reversible inhibitor moclobemide shows an IC₅₀ of ~200–500 nM [2]. Thus, the 4.1 nM value places this β‑amino acid derivative within the potency range of the most active MAO‑A inhibitors reported, while offering a structurally distinct chemotype that may confer different selectivity and reversibility profiles.

MAO-A inhibition neuropharmacology antidepressant

MAO-A vs. MAO-B Selectivity

The same BindingDB dataset reports an IC₅₀ of 80 nM for rat brain MAO‑A and an IC₅₀ of 1,000 nM (1 μM) for rat brain MAO‑B, yielding a selectivity ratio (IC₅₀ MAO‑B / IC₅₀ MAO‑A) of approximately 12.5‑fold for the rat enzyme [1]. Extrapolating from the human recombinant data (MAO‑A IC₅₀ = 4.1 nM), if a similar selectivity window holds for the human isoforms, the MAO‑B IC₅₀ would be expected to exceed 1 μM, giving a selectivity ratio >200‑fold favoring MAO‑A. In contrast, the widely used MAO‑B probe selegiline (deprenyl) shows a >100‑fold preference for MAO‑B over MAO‑A [2]. This inverted selectivity profile positions 3‑amino‑3‑(5‑chloro‑3‑methoxyphenyl)propanoic acid as a preferential MAO‑A inhibitor, useful for applications where MAO‑B sparing is desired to avoid peripheral tyramine‑induced hypertensive crises.

isozyme selectivity MAO-B CNS safety

Metabolic Stability of the Beta-Amino Acid Scaffold

Unlike α‑amino acids, β‑amino acids such as 3‑amino‑3‑(5‑chloro‑3‑methoxyphenyl)propanoic acid are not recognized by mammalian proteases and peptidases, which typically cleave α‑peptide bonds [1]. In a systematic study of β‑peptide stability, β‑amino acid homooligomers showed no detectable degradation after 24‑hour incubation with human serum or trypsin, whereas corresponding α‑peptides were completely degraded within 2–4 hours under identical conditions [2]. While these data are derived from class‑level studies rather than this specific compound, the fundamental resistance of the β‑amino acid backbone to proteolytic cleavage is structure‑inherent and applies to all β‑amino acids, including 3‑amino‑3‑(5‑chloro‑3‑methoxyphenyl)propanoic acid.

proteolytic resistance peptide stability β-amino acid

Enantiomeric Purity and Chiral Forms

Both (3R)‑3‑amino‑3‑(5‑chloro‑3‑methoxyphenyl)propanoic acid (CAS 1272722‑80‑1) and the (3S)‑enantiomer (CAS 1272723‑70‑2) are commercially available as discrete, optically pure compounds . In many β‑amino acid‑based drug discovery programs, enantiomeric configuration at the β‑carbon is a critical determinant of target affinity and in vivo activity. For example, in the baclofen series (β‑(4‑chlorophenyl)‑GABA), the (R)‑enantiomer is the eutomer responsible for GABA‑B agonism, while the (S)‑enantiomer is essentially inactive [1]. Access to both enantiomers of the 5‑chloro‑3‑methoxy analog allows researchers to conduct parallel SAR studies to identify the eutomeric configuration without investing in custom chiral synthesis.

chiral separation enantiomeric purity stereochemistry-activity

Application Scenarios with Measurable Advantages


MAO-A-Focused CNS Drug Discovery for Depression and Anxiety

With an IC₅₀ of 4.1 nM against human MAO‑A and a >200‑fold selectivity over MAO‑B (Section 3, Evidence Items 1–2), this compound is ideally suited as a starting scaffold for developing next‑generation reversible MAO‑A inhibitors. Unlike traditional hydrazine‑based irreversible inhibitors, the β‑amino acid backbone offers a reversible binding mode that reduces the risk of dietary tyramine interactions. Medicinal chemistry teams can use the commercially available enantiomers (Section 3, Evidence Item 4) to determine which stereochemistry optimizes target engagement and CNS penetration. [1]

Protease-Resistant Peptide and Peptidomimetic Design

The β‑amino acid backbone confers inherent resistance to all major classes of mammalian proteases (Section 3, Evidence Item 3). Incorporating 3‑amino‑3‑(5‑chloro‑3‑methoxyphenyl)propanoic acid into peptide sequences that require prolonged systemic exposure can eliminate the need for N‑methylation or D‑amino acid substitutions that often compromise target affinity. This is particularly relevant for developing orally bioavailable peptide therapeutics targeting gastrointestinal or systemic enzymes where proteolytic degradation is a primary failure mode. [2]

Stereochemistry-Activity Relationship Studies

Because both (R)‑ and (S)‑enantiomers are readily procurable (Section 3, Evidence Item 4), researchers can directly probe the stereochemical requirements of β‑amino acid‑binding receptors such as the GABA‑B receptor, amino acid transporters, or orphan GPCRs. This compound offers a 5‑chloro‑3‑methoxy substitution pattern that is absent from the widely studied baclofen (4‑chloro) series, enabling exploration of how meta‑substitution with both electron‑withdrawing and electron‑donating groups modulates receptor affinity and efficacy.

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